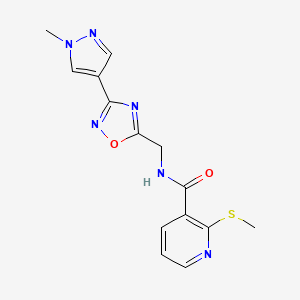
8-Fluoroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Fluoroquinazolin-4-amine” is a chemical compound with the molecular formula C8H6FN3 . It is a derivative of quinazoline, a class of organic compounds that are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of similar compounds, such as 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, has been reported. The process involved taking 2-amino-4-fluoro benzoic acid as a starting material. The final product was obtained by cyclization .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound has a fluorine atom attached to the 8th carbon of the quinazoline core .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 163.15 . It is typically stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Properties
One study focused on the synthesis of new 8-nitrofluoroquinolone models to investigate their antibacterial properties. The research demonstrated that compounds with amino group appendages showed interesting antibacterial activity against both gram-positive and gram-negative strains, particularly against S. aureus. The study suggests that more lipophilic groups enhance activity against gram-positive strains (Al-Hiari et al., 2007).
Applications in Studying Cell Physiology
Another study described the linkage of tertiary amines to a photoremovable protecting group to create photoactivatable forms suitable for studying cell physiology. This research demonstrated the potential for highly efficient release of bioactive molecules through photoactivation, showing promise for applications in fields such as gene editing (Asad et al., 2017).
Anticancer Properties of Indole-Aminoquinazoline Hybrids
Research on indole-aminoquinazolines evaluated their cytotoxicity against various human cancer cell lines, finding significant activity, especially against colorectal adenocarcinoma and hepatocellular carcinoma cells. This study highlights the potential of such compounds in cancer therapy, with specific hybrids showing notable inhibitory activity towards the epidermal growth factor receptor (Mphahlele et al., 2018).
Synthesis of Tetrahydroisoquinoline Derivatives
A procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which could be transformed into various tetrahydroisoquinoline derivatives, was developed. These derivatives have potential as central nervous system drug candidates, showcasing the versatility of fluoroquinazoline derivatives in medicinal chemistry (Hargitai et al., 2018).
Fluorogenic Chemodosimeter Derived from 8-Hydroxyquinoline
A study introduced a thioamide derivative of 8-hydroxyquinoline-benzothiazole as a highly Hg2+-selective fluorescence-enhancing probe. This derivative exhibited a significant increase in fluorescence upon interaction with Hg2+ ions, demonstrating its potential as a selective and sensitive tool for detecting mercury ions (Song et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Quinazoline and quinazolinone derivatives have attracted significant attention due to their wide and distinct biopharmaceutical activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . Therefore, “8-Fluoroquinazolin-4-amine” and its derivatives may hold promise for future therapeutic applications.
Wirkmechanismus
Target of Action
Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinazoline derivatives are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Biochemical Pathways
Quinazoline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Fluoroquinolones, a class of compounds related to 8-fluoroquinazolin-4-amine, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
Quinazoline derivatives have been associated with a broad range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
8-fluoroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXMPPUOIKJKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378808-30-0 |
Source


|
| Record name | 4-AMINO-8-FLUOROQUINAZOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Fluorophenyl)-7,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetamide](/img/structure/B2861861.png)

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)


![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride](/img/structure/B2861870.png)
![N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2861873.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2861874.png)
![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)


